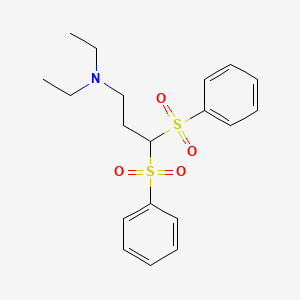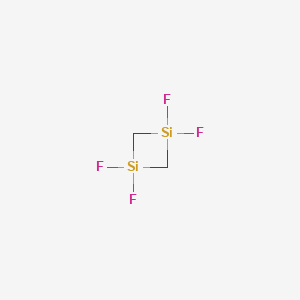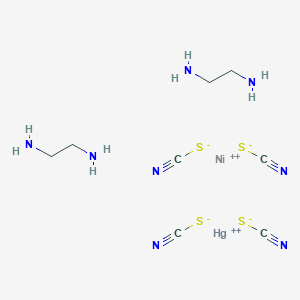
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is a coordination complex that features nickel as the central metal ion, coordinated by ethylenediamine and mercurictetrathiocyanato ligands. Coordination complexes like this one are of significant interest in the field of inorganic chemistry due to their unique structural, electronic, and magnetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylenediamine)(mercurictetrathiocyanato)nickel typically involves the reaction of nickel salts with ethylenediamine and mercurictetrathiocyanato ligands under controlled conditions. One common method involves dissolving nickel(II) chloride in water, followed by the addition of ethylenediamine. The resulting solution is then treated with a solution of mercurictetrathiocyanato in ethanol. The mixture is stirred and heated to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel can undergo various chemical reactions, including:
Oxidation and Reduction: The nickel center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands in the coordination sphere can be replaced by other ligands under appropriate conditions.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as ammonia or phosphines. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce new coordination complexes with different ligands.
科学研究应用
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and redox behavior.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal ion transport and storage in biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer properties, is ongoing.
Industry: The compound’s unique properties make it useful in catalysis, materials science, and as a precursor for the synthesis of other complex materials
作用机制
The mechanism by which Bis(ethylenediamine)(mercurictetrathiocyanato)nickel exerts its effects involves coordination interactions between the nickel center and the ligands. The ethylenediamine ligands provide stability through chelation, while the mercurictetrathiocyanato ligands contribute to the compound’s electronic properties. These interactions influence the compound’s reactivity, redox behavior, and ability to form additional complexes .
相似化合物的比较
Similar Compounds
Bis(ethylenediamine)nickel(II) chloride: Similar in structure but lacks the mercurictetrathiocyanato ligands.
Hexaamminecobalt(III) chloride: Another coordination complex with different ligands and metal center.
Tris(ethylenediamine)nickel(II) chloride: Contains three ethylenediamine ligands but no mercurictetrathiocyanato ligands
Uniqueness
Bis(ethylenediamine)(mercurictetrathiocyanato)nickel is unique due to the presence of both ethylenediamine and mercurictetrathiocyanato ligands, which impart distinct electronic and structural properties
属性
CAS 编号 |
80732-90-7 |
|---|---|
分子式 |
C8H16HgN8NiS4 |
分子量 |
611.8 g/mol |
IUPAC 名称 |
ethane-1,2-diamine;mercury(2+);nickel(2+);tetrathiocyanate |
InChI |
InChI=1S/2C2H8N2.4CHNS.Hg.Ni/c2*3-1-2-4;4*2-1-3;;/h2*1-4H2;4*3H;;/q;;;;;;2*+2/p-4 |
InChI 键 |
IPGVKIAVIASJLD-UHFFFAOYSA-J |
规范 SMILES |
C(CN)N.C(CN)N.C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[Ni+2].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)
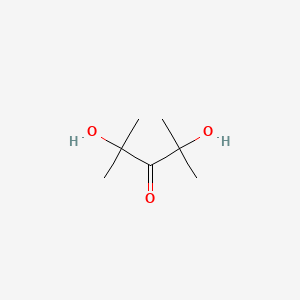
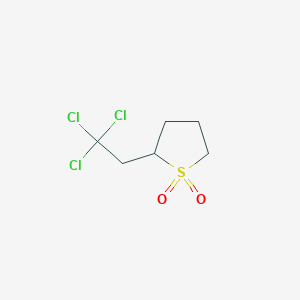
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
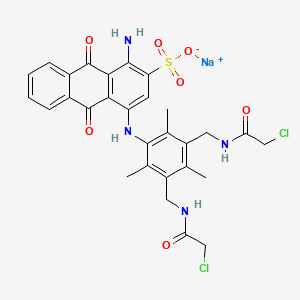
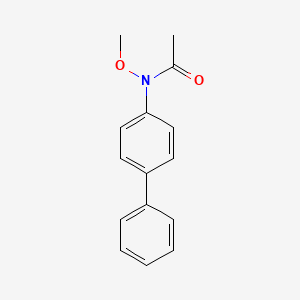
![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
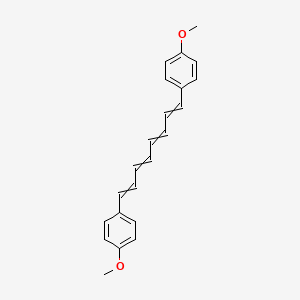
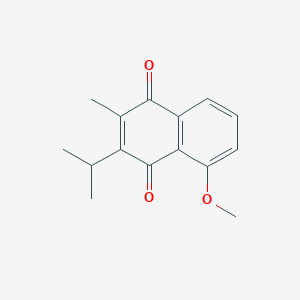
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
